[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL][5-(2-THIENYL)-3-ISOXAZOLYL]METHANONE
Overview
Description
[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL][5-(2-THIENYL)-3-ISOXAZOLYL]METHANONE is a complex organic compound that features a quinoline and isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL][5-(2-THIENYL)-3-ISOXAZOLYL]METHANONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the quinoline moiety can be synthesized through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene. The isoxazole ring can be formed via the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes.
Industrial Production Methods
Industrial production of this compound may involve the optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and the employment of catalysts to accelerate the reaction rates. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL][5-(2-THIENYL)-3-ISOXAZOLYL]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the quinoline moiety to tetrahydroquinoline.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and organometallic reagents.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline and isoxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL][5-(2-THIENYL)-3-ISOXAZOLYL]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders and infections.
Industry
Industrially, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronic devices.
Mechanism of Action
The mechanism of action of [6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL][5-(2-THIENYL)-3-ISOXAZOLYL]METHANONE involves its interaction with specific molecular targets. In medicinal applications, it may bind to receptors or enzymes, modulating their activity. The quinoline moiety is known to interact with DNA and proteins, while the isoxazole ring can participate in hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- [6,7-DIMETHOXY-1-METHYL-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL][5-METHYL-2-PHENYL-2H-1,2,3-TRIAZOL-4-YL]METHANONE
- 6-METHYL-1,2,3,4-TETRAHYDROQUINOLINE
- 4-(3,4-DIMETHOXYPHENYL)-3,6-DIMETHYL-2-PHENYL-3,4-DIHYDROQUINOLIN-1(2H)-YLMETHANONE
Uniqueness
The uniqueness of [6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL][5-(2-THIENYL)-3-ISOXAZOLYL]METHANONE lies in its dual aromatic systems, which provide a versatile platform for chemical modifications. Its combination of quinoline and isoxazole rings offers a unique set of electronic and steric properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-12-6-7-15-13(10-12)4-2-8-20(15)18(21)14-11-16(22-19-14)17-5-3-9-23-17/h3,5-7,9-11H,2,4,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBAJVBHVAOOQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=NOC(=C3)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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